
(4-(Methoxycarbonyl)pyridin-3-yl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Methoxycarbonyl)pyridin-3-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the methoxycarbonyl group on the pyridine ring enhances its reactivity and selectivity in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxycarbonyl)pyridin-3-yl)zinc bromide typically involves the reaction of 4-(Methoxycarbonyl)pyridine with a zinc reagent, such as zinc bromide, in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(Methoxycarbonyl)pyridine+ZnBr2→(4-(Methoxycarbonyl)pyridin-3-yl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, leading to efficient large-scale production.
化学反応の分析
Types of Reactions
(4-(Methoxycarbonyl)pyridin-3-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc moiety is replaced by another nucleophile.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Negishi Coupling: Typically involves a palladium or nickel catalyst, a base such as triethylamine, and a suitable solvent like THF or toluene.
Substitution Reactions: May involve reagents like alkyl halides or aryl halides, with the reaction often conducted in the presence of a base.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often biaryl or diaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
科学的研究の応用
(4-(Methoxycarbonyl)pyridin-3-yl)zinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Serves as an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of (4-(Methoxycarbonyl)pyridin-3-yl)zinc bromide in chemical reactions involves the transfer of the pyridinyl group to an electrophilic partner. The zinc atom acts as a mediator, facilitating the formation of a new carbon-carbon bond. The methoxycarbonyl group on the pyridine ring can influence the reactivity and selectivity of the compound by stabilizing intermediates and transition states during the reaction.
類似化合物との比較
Similar Compounds
(4-(Methoxycarbonyl)phenyl)zinc bromide: Similar in structure but with a phenyl ring instead of a pyridine ring.
(4-(Methoxycarbonyl)pyridin-2-yl)zinc bromide: Similar but with the zinc moiety attached at the 2-position of the pyridine ring.
(4-(Methoxycarbonyl)pyridin-5-yl)zinc bromide: Similar but with the zinc moiety attached at the 5-position of the pyridine ring.
Uniqueness
(4-(Methoxycarbonyl)pyridin-3-yl)zinc bromide is unique due to its specific substitution pattern on the pyridine ring, which can lead to different reactivity and selectivity compared to its analogs. The position of the methoxycarbonyl group and the zinc moiety can significantly influence the compound’s behavior in chemical reactions, making it a valuable reagent in organic synthesis.
特性
分子式 |
C7H6BrNO2Zn |
|---|---|
分子量 |
281.4 g/mol |
IUPAC名 |
bromozinc(1+);methyl 3H-pyridin-3-ide-4-carboxylate |
InChI |
InChI=1S/C7H6NO2.BrH.Zn/c1-10-7(9)6-2-4-8-5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
LYTZSSXBTDYUES-UHFFFAOYSA-M |
正規SMILES |
COC(=O)C1=[C-]C=NC=C1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-(ethane-1,2-diyldiimino)bis[2-(methylsulfanyl)-6-propyl-2,3-dihydropyrimidin-4(1H)-one]](/img/structure/B14870370.png)
![5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B14870375.png)
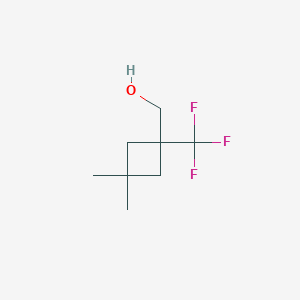
![(3aR,4S,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B14870379.png)
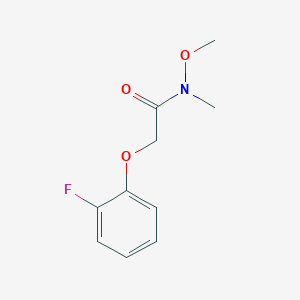
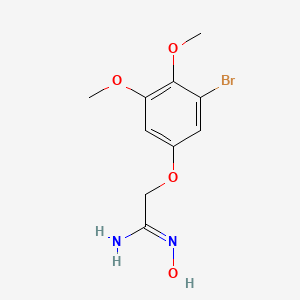

![8-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14870401.png)
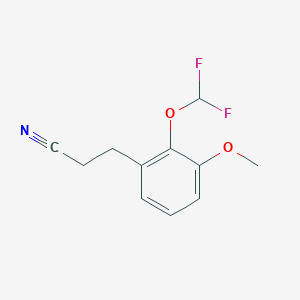
![Ethyl 4-cyano-3-methyl-5-[(naphthalen-1-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B14870418.png)
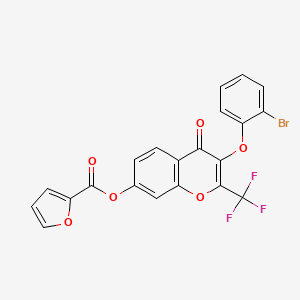
![N-(2-tert-butyl-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide](/img/structure/B14870431.png)
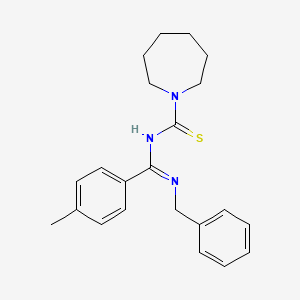
![8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B14870461.png)
